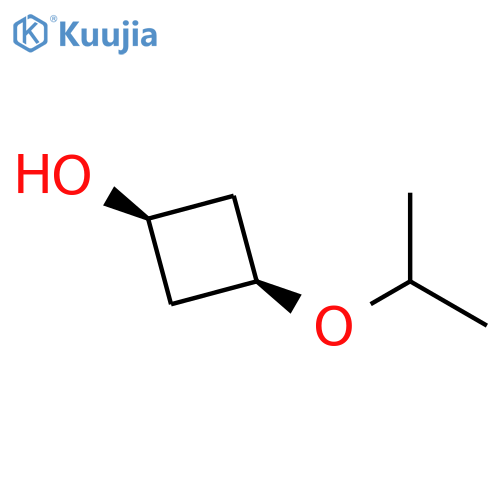Cas no 1821828-04-9 (-3-(propan-2-yloxy)cyclobutan-1-ol, cis)

1821828-04-9 structure
商品名:-3-(propan-2-yloxy)cyclobutan-1-ol, cis
CAS番号:1821828-04-9
MF:C7H14O2
メガワット:130.184862613678
MDL:MFCD22397421
CID:4621131
PubChem ID:66367520
-3-(propan-2-yloxy)cyclobutan-1-ol, cis 化学的及び物理的性質
名前と識別子
-
- Cyclobutanol, 3-(1-methylethoxy)-, cis-
- -3-(propan-2-yloxy)cyclobutan-1-ol, cis
-
- MDL: MFCD22397421
- インチ: 1S/C7H14O2/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3/t6-,7+
- InChIKey: WUKJZVGMPBOICL-KNVOCYPGSA-N
- ほほえんだ: [C@@H]1(O)C[C@H](OC(C)C)C1
-3-(propan-2-yloxy)cyclobutan-1-ol, cis 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-246869-1g |
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol |
1821828-04-9 | 95% | 1g |
$914.0 | 2023-09-15 | |
| Aaron | AR01C22G-250mg |
-3-(propan-2-yloxy)cyclobutan-1-ol, cis |
1821828-04-9 | 95% | 250mg |
$647.00 | 2025-02-09 | |
| Aaron | AR01C22G-5g |
-3-(propan-2-yloxy)cyclobutan-1-ol, cis |
1821828-04-9 | 95% | 5g |
$3669.00 | 2023-12-14 | |
| Aaron | AR01C22G-10g |
-3-(propan-2-yloxy)cyclobutan-1-ol, cis |
1821828-04-9 | 95% | 10g |
$5428.00 | 2023-12-14 | |
| 1PlusChem | 1P01C1U4-2.5g |
-3-(propan-2-yloxy)cyclobutan-1-ol, cis |
1821828-04-9 | 95% | 2.5g |
$2276.00 | 2024-06-18 | |
| A2B Chem LLC | AW41068-100mg |
-3-(propan-2-yloxy)cyclobutan-1-ol, cis |
1821828-04-9 | 95% | 100mg |
$369.00 | 2024-04-20 | |
| Enamine | EN300-246869-0.25g |
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol |
1821828-04-9 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
| Enamine | EN300-246869-2.5g |
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol |
1821828-04-9 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
| Enamine | EN300-246869-5.0g |
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol |
1821828-04-9 | 95% | 5.0g |
$2650.0 | 2024-06-19 | |
| Cooke Chemical | LN8579457-1g |
(1S |
1821828-04-9 | 3s)-3-isopropoxycyclobutan-1-ol | 1g |
RMB 4907.20 | 2025-02-21 |
-3-(propan-2-yloxy)cyclobutan-1-ol, cis 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
1821828-04-9 (-3-(propan-2-yloxy)cyclobutan-1-ol, cis) 関連製品
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
